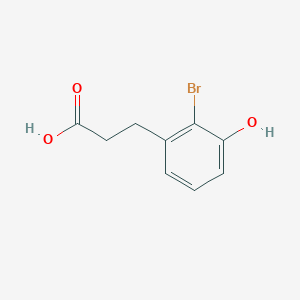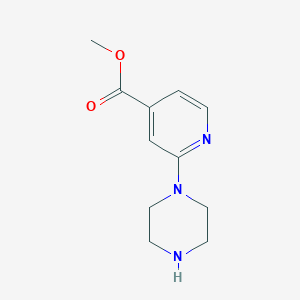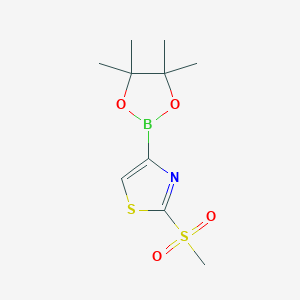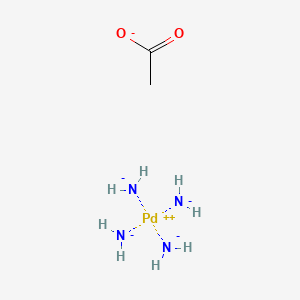
Azanide;palladium(2+);acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;palladium(2+);acetate is a chemical compound that features palladium in a +2 oxidation state, coordinated with acetate and azanide ligands. Palladium(II) acetate is a well-known compound in this category, often used as a catalyst in various organic reactions due to its high reactivity and ability to facilitate carbon-carbon bond formation .
准备方法
Synthetic Routes and Reaction Conditions
Palladium(II) acetate can be synthesized by treating palladium sponge with a mixture of acetic acid and nitric acid. The reaction typically requires an excess of palladium sponge or a nitrogen gas flow to prevent contamination by mixed nitrito-acetate compounds . Another method involves the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid, which yields a high-purity product .
Industrial Production Methods
Industrial production of palladium(II) acetate often involves dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures high yields and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Palladium(II) acetate undergoes various types of reactions, including:
Oxidation: Palladium(II) acetate can be reduced to palladium(0) in the presence of hydrogen.
Substitution: It participates in ligand exchange reactions, where acetate ligands can be replaced by other ligands.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Common reagents used in reactions with palladium(II) acetate include organometallic nucleophiles, aryl halides, and various ligands. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the coupling reactions .
Major Products
The major products formed from reactions involving palladium(II) acetate are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
科学研究应用
Palladium(II) acetate is extensively used in scientific research due to its versatility as a catalyst. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs such as anti-inflammatory and anticancer agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
作用机制
The mechanism by which palladium(II) acetate exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.
Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst.
相似化合物的比较
Similar Compounds
Palladium(II) chloride: Another palladium(II) compound used in similar catalytic applications.
Platinum(II) acetate: A less reactive analog of palladium(II) acetate.
Bis(triphenylphosphine)palladium chloride: A coordination compound with similar catalytic properties.
Uniqueness
Palladium(II) acetate is unique due to its high reactivity and ability to facilitate a wide range of organic transformations. Its versatility and efficiency make it a preferred choice over other palladium and platinum compounds in many catalytic processes .
属性
分子式 |
C2H11N4O2Pd-3 |
|---|---|
分子量 |
229.56 g/mol |
IUPAC 名称 |
azanide;palladium(2+);acetate |
InChI |
InChI=1S/C2H4O2.4H2N.Pd/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChI 键 |
GXEVAGPEVFWDBE-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


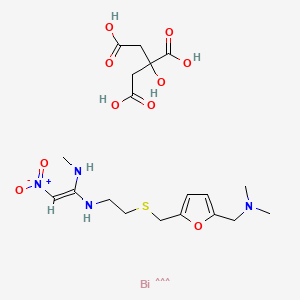
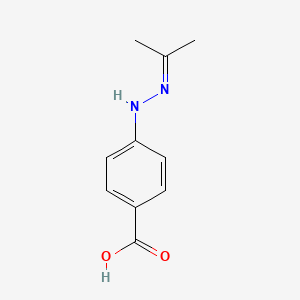
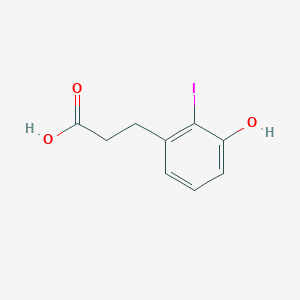

![2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol](/img/structure/B12329569.png)

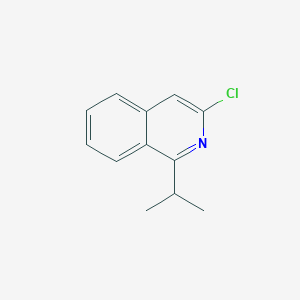

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)

![Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)
